3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one 3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 1795442-43-1
VCID: VC4333103
InChI: InChI=1S/C19H17NO6S/c21-18(16-10-13-4-1-2-6-17(13)26-19(16)22)20-8-7-15(11-20)27(23,24)12-14-5-3-9-25-14/h1-6,9-10,15H,7-8,11-12H2
SMILES: C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O
Molecular Formula: C19H17NO6S
Molecular Weight: 387.41

3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one

CAS No.: 1795442-43-1

Cat. No.: VC4333103

Molecular Formula: C19H17NO6S

Molecular Weight: 387.41

* For research use only. Not for human or veterinary use.

3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one - 1795442-43-1

Specification

CAS No. 1795442-43-1
Molecular Formula C19H17NO6S
Molecular Weight 387.41
IUPAC Name 3-[3-(furan-2-ylmethylsulfonyl)pyrrolidine-1-carbonyl]chromen-2-one
Standard InChI InChI=1S/C19H17NO6S/c21-18(16-10-13-4-1-2-6-17(13)26-19(16)22)20-8-7-15(11-20)27(23,24)12-14-5-3-9-25-14/h1-6,9-10,15H,7-8,11-12H2
Standard InChI Key QUVZASDSHULCRO-UHFFFAOYSA-N
SMILES C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O

Introduction

Chemical Features

  • IUPAC Name: 3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one

  • Molecular Formula: C17H15NO5S

  • Molecular Weight: Approximately 345.37 g/mol

  • Key Functional Groups:

    • Coumarin (chromen-2-one) core: Known for its biological activity and fluorescence properties.

    • Pyrrolidine ring: A saturated five-membered nitrogen-containing heterocycle.

    • Furan moiety: A five-membered aromatic ring containing oxygen.

    • Sulfonyl group (-SO2): Provides polarity and potential for hydrogen bonding.

Structural Representation

The compound integrates multiple functional groups, making it versatile for chemical modifications and biological interactions. The coumarin scaffold is often associated with anticoagulant, anticancer, and antimicrobial properties.

Synthesis

The synthesis of 3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one likely involves the following steps:

  • Preparation of the Coumarin Core:

    • Coumarins are typically synthesized via the Pechmann condensation or Knoevenagel condensation of phenols with β-ketoesters or aldehydes.

  • Functionalization of the Pyrrolidine Ring:

    • The pyrrolidine ring can be introduced through cyclization reactions involving amines and dihaloalkanes or via reductive amination.

  • Attachment of the Furan Moiety:

    • The furan group is linked to the sulfonyl group by reacting furan derivatives with sulfonyl chlorides under basic conditions.

  • Final Coupling:

    • The pyrrolidine and coumarin units are coupled through an amide bond, typically using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Biological Activity

Coumarin derivatives are widely studied for their pharmacological properties. The incorporation of a pyrrolidine ring and a sulfonyl-linked furan group may enhance the compound's bioactivity:

  • Anticancer Potential: Coumarins are known to inhibit cell proliferation by targeting enzymes like topoisomerases.

  • Anti-inflammatory Effects: Sulfonamide derivatives often exhibit anti-inflammatory properties.

  • Antimicrobial Activity: Furan-containing compounds have been reported to possess antibacterial and antifungal activities.

Analytical Characterization

To confirm the identity and purity of this compound, various analytical techniques can be employed:

  • NMR Spectroscopy (1H and 13C):

    • Provides detailed information on hydrogen and carbon environments within the molecule.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups based on characteristic absorption bands (e.g., C=O stretch around 1700 cm⁻¹).

  • X-ray Crystallography:

    • Determines the three-dimensional structure if crystals are available.

Comparison with Related Compounds

PropertyThis CompoundRelated Coumarins
Functional GroupsCoumarin, pyrrolidine, furan-sulfonylTypically hydroxyl or methoxy substituents
Molecular Weight~345 g/molVaries depending on substituents
Biological ActivityPotential anticancer, anti-inflammatoryAnticoagulant (e.g., warfarin), antimicrobial
Synthesis ComplexityModerate to high due to multiple functional unitsModerate

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